Photochemical Formation from Butyrophenone vs. Acetophenone: A 10-Fold Difference in Intermolecular Product Yield
The yield of 1,2-dibenzoylethane as an intermolecular photoproduct is approximately 10 times greater when formed from butyrophenone compared to acetophenone under identical irradiation conditions [1]. This pronounced difference is attributed to the Norrish Type II reaction of butyrophenone, which generates acetophenone enol in situ, a key H-atom donor for the intermolecular coupling pathway. The data were obtained via HPLC and MS analysis of 0.05 M solutions in acetonitrile.
| Evidence Dimension | Intermolecular photoproduct formation (relative yield) |
|---|---|
| Target Compound Data | Formed from butyrophenone: relative yield = 1.0 (reference) |
| Comparator Or Baseline | Formed from acetophenone: relative yield = 0.1 (approximately 10-fold less) |
| Quantified Difference | Approximately 10-fold higher yield from butyrophenone |
| Conditions | 0.05 M ketone in acetonitrile, UV irradiation, HPLC and MS analysis |
Why This Matters
This quantifies the unique dependence of 1,2-dibenzoylethane formation on a specific photochemical pathway, informing selection of synthetic route and predicting its occurrence as a byproduct in systems containing γ-C−H ketones.
- [1] Hoffmann, H., & Tausch, M. W. (2021). Intermolecular Photoredox Coupling: Alternative to Norrish Type II Reaction and Yang Cyclization in Ketones with γ-C−H Bonds. European Journal of Organic Chemistry, 2021(26), 3529–3539. View Source
- [2] Hoffmann, H. (2020). Photochemie der Ketone: Experimente und Konzepte für die Lehre sowie die Untersuchung der photochemischen Bildung von 1,2-Dibenzoylethan aus Butyrophenon (Doctoral dissertation, Bergische Universität Wuppertal). View Source
